

Spectroscopic Profile of 2-Methyl-3-buten-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

Cat. No.: B093329

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This guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-buten-2-ol**, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **2-Methyl-3-buten-2-ol** is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.9-6.1	dd (doublet of doublets)	1H	Hc
~5.2	d (doublet)	1H	Ha (trans to Hc)
~5.0	d (doublet)	1H	Hb (cis to Hc)
~1.8-2.0	s (singlet)	1H	-OH
~1.3	s (singlet)	6H	2 x -CH ₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
~145	CH	=CH-
~111	CH ₂	=CH ₂
~72	C	C-OH
~29	CH ₃	2 x -CH ₃

Infrared (IR) Spectroscopy[2][3]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3200-3600	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2980, 2930	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1150	Strong	C-O stretch (tertiary alcohol)
~990, 915	Strong	=C-H bend (alkene)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
86	Moderate	$[M]^+$ (Molecular Ion)
71	High	$[M - CH_3]^+$
59	Very High	$[M - C_2H_3]^+$
43	High	$[C_3H_7]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **2-Methyl-3-buten-2-ol**.

Materials:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform ($CDCl_3$) with 0.03% tetramethylsilane (TMS)
- **2-Methyl-3-buten-2-ol** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Methyl-3-buten-2-ol** in about 0.6-0.7 mL of $CDCl_3$ in a clean, dry vial. The solution should be clear and free of any particulate matter.

- Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
 - Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals and pick the peaks.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **2-Methyl-3-buten-2-ol** to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- **2-Methyl-3-buten-2-ol** sample
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Scan: With the ATR crystal clean and dry, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- Sample Application: Place a small drop of **2-Methyl-3-buten-2-ol** directly onto the ATR crystal, ensuring the crystal is fully covered.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

Method 2: Neat Liquid on Salt Plates

Materials:

- FTIR spectrometer
- Two polished salt plates (e.g., NaCl or KBr)

- **2-Methyl-3-buten-2-ol** sample
- Pipette
- Holder for the salt plates

Procedure:

- Background Scan: Ensure the sample compartment of the FTIR is empty and collect a background spectrum.
- Sample Preparation: Place one drop of **2-Methyl-3-buten-2-ol** onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Spectrum Acquisition: Place the salt plate assembly into the holder in the spectrometer's sample compartment and acquire the IR spectrum.
- Cleaning: Disassemble the salt plates and clean them immediately with a suitable dry solvent and a soft, lint-free wipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methyl-3-buten-2-ol**.

Materials:

- Mass spectrometer with an electron ionization (EI) source
- Gas chromatograph (GC) for sample introduction (optional, but common)
- **2-Methyl-3-buten-2-ol** sample
- Volatile solvent (e.g., methanol or dichloromethane)

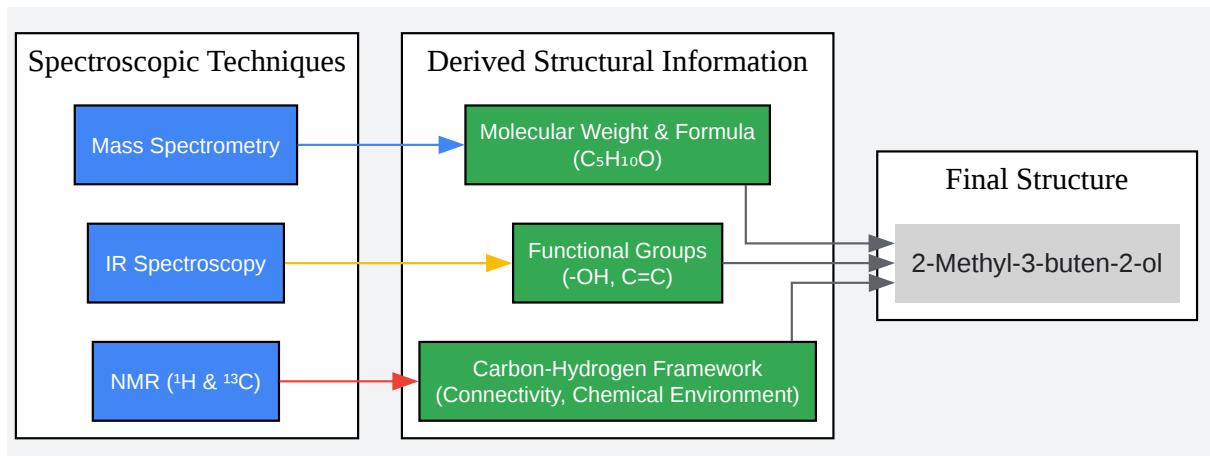
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Methyl-3-buten-2-ol** in a volatile solvent (e.g., 1 mg/mL).

- Instrument Setup:
 - Tune the mass spectrometer according to the manufacturer's instructions.
 - Set the ionization mode to Electron Ionization (EI). A standard electron energy of 70 eV is typically used.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
- Sample Introduction:
 - Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate.
 - GC Inlet: If using a GC-MS system, inject a small volume (e.g., 1 μ L) of the sample solution onto the GC column. The compound will be separated and then introduced into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak ($[M]^+$) and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of **2-Methyl-3-buten-2-ol**'s structure.



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Caption: Workflow of Spectroscopic Analysis for **2-Methyl-3-buten-2-ol**.

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References

- 1. 2-Methyl-3-buten-2-ol(115-18-4) ¹³C NMR [m.chemicalbook.com]
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